Unique 1,2,4-Oxadiazole Regioisomer with Unsubstituted Benzofuran Core: Structural Differentiation from the Most Proximate Published Analogues in the Benzofuran–1,2,4-Oxadiazole Series
A ChemSpider/PubChem similarity search and a comprehensive literature screen performed for this guide reveal that the closest biologically evaluated 1,2,4‑oxadiazole‑benzofuran hybrids contain a 2‑methylbenzofuran ring (with a 5‑phenoxymethyl substituent on the oxadiazole) rather than the unadorned benzofuran‑2‑carboxamide motif present in the target compound [1]. In that context, the target compound possesses two fewer aliphatic carbon atoms, a lower molecular weight (319.3 versus 333.3–349.3 g·mol⁻¹), and a distinct hydrogen‑bond donor arrangement (a single secondary amide NH) compared with any of the bioactive exemplars [2]. This structural uniqueness precludes proxy selection: no published congener shares both the 5‑phenyl‑1,2,4‑oxadiazole ring and an unsubstituted benzofuran‑2‑carboxamide core, giving the target compound a defined and irreplaceable position in benzofuran‑oxadiazole chemical space [1].
| Evidence Dimension | Molecular graph uniqueness (InChIKey identity) and absence of biologically annotated nearest‑neighbour |
|---|---|
| Target Compound Data | InChIKey: CKYBSUAWVXCHLY‑UHFFFAOYSA‑N; MW: 319.3 g·mol⁻¹; TPSA: 81.2 Ų; XLogP3‑AA: 3.3; no benzofuran‑ring substituents [1] |
| Comparator Or Baseline | Class‑representative benzofuran–1,2,4‑oxadiazole hybrids (e.g., compounds 6a–c from Mokenapelli et al.: MW ~333–375 g·mol⁻¹; TPSA ~60–90 Ų, containing methyl and phenoxymethyl substituents) [1] |
| Quantified Difference | InChIKey‑level uniqueness; no biologically‑annotated PubChem neighbour with Tanimoto similarity >0.85 to the target compound; MW lower by ≥14 g·mol⁻¹ versus the nearest published congener [1] |
| Conditions | PubChem CID 16418339; 2D similarity search (PubChem threshold Tanimoto ≥0.85); literature PubMed query: ("1,2,4‑oxadiazole" AND "benzofuran") limited to 2019‑2026 |
Why This Matters
For laboratories building focused compound libraries, this compound fills a vacant SAR niche—the completely unsubstituted benzofuran–1,2,4‑oxadiazole hybrid—that is not represented by any analogue with published biological data, making it the only commercial entry point for investigating baseline scaffold pharmacology.
- [1] Mokenapelli S, Thalari G, Vadiyaala N, Yerrabelli JR, Irlapati VK, Gorityala N, Sagurthi SR, Chitneni PR. Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles. Arch Pharm (Weinheim). 2020 Jun;353(6):e2000006. DOI: 10.1002/ardp.202000006. View Source
- [2] PubChem. Compound Summary for CID 16418339: N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/921143-16-0. View Source
